Cas no 939430-30-5 (3-(3-pyridinyl)phenylboronic acid pinacol ester)

3-(3-pyridinyl)phenylboronic acid pinacol ester structure
939430-30-5 structure
Product Name:3-(3-pyridinyl)phenylboronic acid pinacol ester
N.o CAS:939430-30-5
MF:C17H20BNO2
MW:281.157204627991
MDL:MFCD20923943
CID:2194232
PubChem ID:253661231
Update Time:2025-08-05

3-(3-pyridinyl)phenylboronic acid pinacol ester Propriedades químicas e físicas

Nomes e Identificadores

    • 3-(3-Pyridinyl)phenylboronic acid pinacol ester
    • 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
    • 3-pyridylphenyl boronic acid pinacol ester
    • 3-(3-Pyridyl)phenylboronic Acid Pinacol Ester
    • 4,4,5,5-Tetramethyl-2-[3-(pyridin-3-yl)phenyl]-1,3,2-dioxaborolane
    • 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
    • AK192667
    • KVEIJNJPKCWYQF-UHFFFAOYSA-N
    • 2-[3-(3-Pyridyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
    • CS-0061108
    • W19352
    • 939430-30-5
    • MFCD20923943
    • DB-112444
    • T3313
    • SCHEMBL5529229
    • DS-10345
    • AKOS026671349
    • 3-(3-pyridinyl)phenylboronic acid pinacol ester
    • MDL: MFCD20923943
    • Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-5-7-13(11-15)14-8-6-10-19-12-14/h5-12H,1-4H3
    • Chave InChI: KVEIJNJPKCWYQF-UHFFFAOYSA-N
    • SMILES: N1C=C(C2C=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=CC=1

Propriedades Computadas

  • Massa Exacta: 281.15900
  • Massa monoisotópica: 281.1587090g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 356
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 31.4

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.09±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 95.0 to 99.0 deg-C
  • Ponto de ebulição: 428.3±28.0 °C at 760 mmHg
  • Ponto de Flash: 212.9±24.0 °C
  • PSA: 31.35000
  • LogP: 3.04780

3-(3-pyridinyl)phenylboronic acid pinacol ester Informações de segurança

3-(3-pyridinyl)phenylboronic acid pinacol ester Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Alichem
A029183274-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
5g
$367.20 2023-08-31
Alichem
A029183274-10g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
10g
$585.80 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-200mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
200mg
¥131.40 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-1g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
1g
¥528.30 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860378-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Pyridine
939430-30-5 ≥98%
5g
¥2,380.50 2022-08-31
Chemenu
CM219207-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 95%
5g
$137 2022-08-31
TRC
T889738-10mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
10mg
$ 50.00 2022-06-02
TRC
T889738-50mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
50mg
$ 65.00 2022-06-02
TRC
T889738-100mg
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5
100mg
$ 80.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T45370-5g
3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
939430-30-5 97%
5g
¥558.0 2024-07-18

3-(3-pyridinyl)phenylboronic acid pinacol ester Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C
Referência
Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone
, Japan, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C; 80 °C → rt
Referência
Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs
Su, Shi-Jian; Tanaka, Daisaku; Li, Yan-Jun; Sasabe, Hisahiro; Takeda, Takashi; et al, Organic Letters, 2008, 10(5), 941-944

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane
Referência
Synthesis, characterization and molecular recognition of a bis-platinum terpyridine dimer
Trokowski, Robert; Akine, Shigehisa; Nabeshima, Tatsuya, Chemical Communications (Cambridge, 2008, (7), 889-890

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  15 h, reflux
Referência
Compounds comprising phenyl and pyridine units and optoelectronic devices using them
, United States, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  6 h, reflux
Referência
Pyridine derivative compound as electroluminescent material for organic electroluminescent device
, Korea, , ,

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 100 °C
Referência
ASK1 inhibitor and its derivative, its preparation method, pharmaceutical composition and application in preparation of drug for disease related to ASK1 kinase
, China, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Referência
Preparation of triphenylpyrimidine core containing compounds and applications in organic electroluminescent diode
, China, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Referência
A compound with tripyridylbenzene as core, and the preparation method and application thereof
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Potassium acetate ,  Tricyclohexylphosphine Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ;  24 h, 85 °C
Referência
Compound using pyridine as nucleus and its preparation method and application
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  80 °C
Referência
Tuning Energy Levels of Electron-Transport Materials by Nitrogen Orientation for Electrophosphorescent Devices with an 'Ideal' Operating Voltage
Su, Shi-Jian; Sasabe, Hisahiro; Pu, Yong-Jin; Nakayama, Ken-ichi; Kido, Junji, Advanced Materials (Weinheim, 2010, 22(30), 3311-3316

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Acetone ,  Tetrahydrofuran ;  overnight, 60 °C
Referência
Electron-transporting materials based on phenyl pyridine derivatives and optoelectronic devices employing the electron-transporting materials
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  12 h, 110 °C; 110 °C → rt
Referência
Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions
Qiu, Di; Wang, Shuai; Tang, Shengbo; Meng, He; Jin, Liang; et al, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  72 h, 80 °C
Referência
Pyridylterphenyl derivatives for electron transport materials in organic electroluminescence devices
, Japan, , ,

3-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

3-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

3-(3-pyridinyl)phenylboronic acid pinacol ester Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hunan Well Medicine Synthesis Technology Co., Ltd.